molecular formula C11H12ClNO5S B3420570 (2S,4R)-1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylicacid CAS No. 1955474-72-2

(2S,4R)-1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylicacid

Cat. No.: B3420570
CAS No.: 1955474-72-2
M. Wt: 305.74 g/mol
InChI Key: AFRSUXWJUFUMFM-SCZZXKLOSA-N
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Description

(2S,4R)-1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylicacid is a chiral compound with significant potential in various fields of scientific research. This compound features a pyrrolidine ring substituted with a 4-chlorobenzenesulfonyl group and a hydroxyl group, making it an interesting subject for studies in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylicacid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the 4-Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a sulfide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,4R)-1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylicacid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylicacid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

  • (2S,4R)-1-(4-Methylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylicacid
  • (2S,4R)-1-(4-Nitrobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylicacid
  • (2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylicacid

Uniqueness: The presence of the 4-chlorobenzenesulfonyl group in (2S,4R)-1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylicacid imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2S,4R)-1-(4-chlorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO5S/c12-7-1-3-9(4-2-7)19(17,18)13-6-8(14)5-10(13)11(15)16/h1-4,8,10,14H,5-6H2,(H,15,16)/t8-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRSUXWJUFUMFM-SCZZXKLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501195093
Record name L-Proline, 1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955474-72-2
Record name L-Proline, 1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955474-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Proline, 1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,4R)-1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylicacid
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(2S,4R)-1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylicacid
Reactant of Route 3
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(2S,4R)-1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylicacid
Reactant of Route 4
(2S,4R)-1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylicacid
Reactant of Route 5
(2S,4R)-1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylicacid
Reactant of Route 6
(2S,4R)-1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylicacid

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